molecular formula C20H19ClN4O3S B5718604 3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-IMINO-N-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-IMINO-N-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE

Cat. No.: B5718604
M. Wt: 430.9 g/mol
InChI Key: IOWNVSWWAKUILW-DQTGVPGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-IMINO-N-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms. The presence of chlorophenyl and methoxyphenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-IMINO-N-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-IMINO-N-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the aromatic rings .

Scientific Research Applications

3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-IMINO-N-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-IMINO-N-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-12(13-3-5-14(21)6-4-13)24-25-18(26)11-17(29-20(25)22)19(27)23-15-7-9-16(28-2)10-8-15/h3-10,17,22H,11H2,1-2H3,(H,23,27)/b22-20?,24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWNVSWWAKUILW-DQTGVPGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)OC)/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.